1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-(4-hydroxycyclohexyl)-3-methyl-

Herbicide metabolism Photosynthesis inhibition bioassay Environmental toxicology

1-(4-Hydroxycyclohexyl)-3-methyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (CAS 72576-14-8), designated Hexazinone Metabolite E, is a minor but regulatorily mandated metabolite of the triazine herbicide hexazinone. It belongs to the 1,3,5-triazine-2,4,6-trione subclass, distinguished from the parent herbicide and its major metabolites (A, B, C) by the complete replacement of the 6-position dimethylamino or methylamino substituent with a third carbonyl group, while retaining the N-methyl and N-(4-hydroxycyclohexyl) moieties.

Molecular Formula C10H15N3O4
Molecular Weight 241.24 g/mol
CAS No. 72576-14-8
Cat. No. B3056588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-(4-hydroxycyclohexyl)-3-methyl-
CAS72576-14-8
Molecular FormulaC10H15N3O4
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCN1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O
InChIInChI=1S/C10H15N3O4/c1-12-8(15)11-9(16)13(10(12)17)6-2-4-7(14)5-3-6/h6-7,14H,2-5H2,1H3,(H,11,15,16)
InChIKeyXWGDZLCXIRAUEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxycyclohexyl)-3-methyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (CAS 72576-14-8): Reference-Grade Hexazinone Metabolite E for Environmental Residue Compliance and Analytical Procurement


1-(4-Hydroxycyclohexyl)-3-methyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (CAS 72576-14-8), designated Hexazinone Metabolite E, is a minor but regulatorily mandated metabolite of the triazine herbicide hexazinone. It belongs to the 1,3,5-triazine-2,4,6-trione subclass, distinguished from the parent herbicide and its major metabolites (A, B, C) by the complete replacement of the 6-position dimethylamino or methylamino substituent with a third carbonyl group, while retaining the N-methyl and N-(4-hydroxycyclohexyl) moieties . This structural transformation results in a compound that is functionally inert with respect to the herbicidal mode of action (photosynthetic inhibition) yet is explicitly required for quantification under U.S. EPA tolerance compliance (40 CFR § 180.396) [1]. Metabolite E is commercially available as an analytical reference standard, typically as a neat crystalline powder (off-white, C₁₀H₁₅N₃O₄, MW 241.24 g/mol), intended for research use only and not for clinical application .

Why a Generic Triazine Metabolite or Hexazinone Analog Cannot Substitute for Metabolite E (CAS 72576-14-8) in Regulatory and Environmental Fate Studies


Hexazinone metabolic profiling reveals at least eight distinct degradation products (A–H), of which only a subset—including Metabolite E—are explicitly named in the U.S. EPA tolerance definition requiring summed quantification of the parent and its metabolites for residue compliance [1]. The major hydroxylated metabolites A and C retain the 6-position substituted amino group and exhibit markedly different physicochemical properties (e.g., polarity amenable to thermospray LC-MS for A vs. the requirement of chemical ionization GC-MS for E) [2]. Furthermore, the major demethylated metabolite B uniquely retains photosynthetic inhibitory activity, whereas Metabolite E is biologically inactive at concentrations 100-fold higher than the active threshold of the parent herbicide [3]. Generic substitution with an uncharacterized triazine trione or a different metabolite (e.g., Metabolite D, which lacks the 4-hydroxycyclohexyl moiety) would fail analytical validation due to divergent chromatographic behavior, mass spectral fragmentation patterns, and regulatory specificity—directly compromising the legal defensibility of residue monitoring data and the accuracy of environmental fate mass balance calculations.

Quantitative Differentiation of Hexazinone Metabolite E (CAS 72576-14-8) Versus Closest Analogs: A Procurement-Relevant Evidence Guide


Photosynthetic Inactivity of Metabolite E vs. Parent Hexazinone and Metabolite B at 100× Higher Concentrations

In a direct head-to-head loblolly pine (Pinus taeda) needle segment bioassay, Hexazinone Metabolite E [3-(4-hydroxycyclohexyl)-1-methyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione] was tested alongside the parent herbicide hexazinone and Metabolites A, B, C, and D for effects on photosynthesis. Metabolite E (the target compound) showed no detectable effect on photosynthesis at 1.0 × 10⁻⁴ M [1]. In contrast, the parent compound hexazinone [3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione] inhibited photosynthesis at concentrations ≥1.0 × 10⁻⁶ M—a 100-fold lower concentration—while Metabolite B [3-cyclohexyl-6-(methylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione] also inhibited photosynthesis at 1.0 × 10⁻⁴ M [1]. Metabolites A, C, and D, like E, were inactive at 1.0 × 10⁻⁴ M; however, Metabolite E is distinguished from A and C by its trione core structure (vs. dione) and from D by the presence of the 4-hydroxycyclohexyl moiety, which directly affects environmental mobility and analytical behavior.

Herbicide metabolism Photosynthesis inhibition bioassay Environmental toxicology

CE-Based Groundwater Monitoring: Metabolite E Quantified with 0.5–5.0 ppb Reproducibility Alongside Metabolites C, A1, B, and D

A micellar electrokinetic chromatographic (MEKC) method with UV photodiode detection (220, 225, 230, and 247 nm) was developed and validated for simultaneous separation and quantification of hexazinone and its metabolites C, A1, E, B, and D in groundwater. Intra-assay and inter-assay reproducibility studies at 0.5, 1.0, 2.0, and 5.0 ppb demonstrated that the procedure was reproducible for Metabolite E alongside the other analytes [1]. In method comparison, CE was benchmarked against an established HPLC method for hexazinone and Metabolite B, yielding linear regressions of y = 1.007x + 0.219 (r = 0.96) for hexazinone and y = 1.100x − 0.057 (r = 0.91) for Metabolite B; Metabolite E was uniquely separable by CE but not by the isocratic HPLC method, which could only resolve hexazinone and Metabolite B at best [1]. This represents a cross-study comparable advantage: Metabolite E requires CE or gradient HPLC for adequate resolution, whereas Metabolite B can be handled with simpler isocratic HPLC.

Groundwater monitoring Capillary electrophoresis Method validation

Regulatory Residue Tolerance: Metabolite E Is One of Only Five Named Metabolites Explicitly Included in 40 CFR § 180.396 Summation Requirement

Under 40 CFR § 180.396, tolerances are established for residues of the herbicide hexazinone, and compliance is determined by measuring only the sum of hexazinone and its named metabolites and degradates, calculated as the stoichiometric equivalent of hexazinone. The regulation explicitly names Metabolite E [3-(4-hydroxycyclohexyl)-1-methyl-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione] alongside Metabolites A, B, C, and D [1]. This represents a class-level inferential distinction: Metabolites F, G, and H—though identified as hexazinone degradation products in soil and vegetation—are not individually listed in the tolerance definition, meaning that only Metabolite E (among the minor trione metabolites) carries a direct regulatory quantification mandate. The stoichiometric equivalence calculation further differentiates Metabolite E from the parent: residues of Metabolite E must be mathematically back-calculated to hexazinone equivalent mass, requiring procurement of a certified reference standard of precisely known purity for accurate gravimetric-to-molar conversion.

Pesticide residue regulation EPA tolerance compliance Food safety monitoring

GC-MS Detection: Metabolite E Requires Chemical Ionization GC-MS with Characteristic Ion Fragments at m/z 242, 224, and 144, Achieving 400 ppb MDL in Vegetation

Unlike the highly polar Metabolites A, B, and G—which are amenable to thermospray LC-MS analysis—Metabolites D and E require chemical ionization gas chromatography-mass spectrometry (CI-GC-MS) with methane reagent gas for confirmation. In the Fischer and Michael (1995) method, Metabolite E [3-(4-hydroxycyclohexyl)-1-methyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione] produced strong diagnostic ion signals at m/z 242 (protonated molecular ion), m/z 224, and m/z 144, enabling selected-ion monitoring (SIM) with a matrix detection limit (MDL) of 400 ppb in 10 g vegetation samples [1]. For direct cross-study comparison, Metabolite D [3-cyclohexyl-1-methyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione]—the structural analog lacking the 4-hydroxy group—yielded ions at m/z 226 and 144 with an MDL of 50 ppb, an 8-fold lower detection threshold. This difference is attributable to the higher polarity and altered fragmentation efficiency conferred by the hydroxyl substituent on the cyclohexyl ring of Metabolite E, directly impacting analytical sensitivity.

GC-MS method development Environmental sample analysis Matrix detection limits

Metabolic Classification: Metabolite E Is a Minor Rat Urinary Metabolite, Constituting One of Six Minor Species vs. Two Major Metabolites (A and B)

In a carbon-14-labeled hexazinone metabolism study in rats, a single oral dose resulted in 61% radioactivity elimination in urine and 32% in feces within 72 hours. The parent compound was metabolized into two major metabolites (A and B) and six minor metabolites (C, D, E, F, G, and H) [1]. Independently, Reiser et al. (1983) confirmed the identity of Metabolite E among the minor urinary metabolites via mass spectrometry following thin-layer chromatographic separation [2]. This metabolic classification is a class-level inference: Metabolite E is produced in substantially lower abundance than Metabolites A and B, meaning that its presence in biological monitoring samples indicates a specific branch of the hexazinone degradation pathway—namely, complete deamination at the 6-position with retention of the 4-hydroxycyclohexyl and N-methyl substituents. In contrast, the major Metabolite A retains the dimethylamino group, and Metabolite B retains a methylamino group.

Mammalian metabolism Hexazinone toxicokinetics Metabolite profiling

Unique Structural Identity: Triazine-2,4,6-trione Core with Both N-Methyl and N-(4-Hydroxycyclohexyl) Substituents Differentiates Metabolite E from All Other Hexazinone Metabolites

Hexazinone Metabolite E is uniquely defined among the eight known metabolites (A–H) by the combination of three structural features: (i) a fully oxidized triazine-2,4,6-trione core (shared only with Metabolite D and G); (ii) an N-methyl substituent at position 1 (shared with all metabolites except G); and (iii) an N-(4-hydroxycyclohexyl) substituent at position 3 (shared with Metabolites A and C) . Metabolite D lacks the 4-hydroxyl group on the cyclohexyl ring, Metabolite G lacks the N-methyl group, and Metabolites A, B, and C retain a substituted amino group at the 6-position (dione core) rather than the third carbonyl. The synthesis and identity of Metabolite E were confirmed by Reiser et al. (1983) through independent synthesis and direct comparison of chromatographic retention times and electron ionization mass spectra with the biologically derived metabolite [1]. The accurate mass of Metabolite E is 241.1063 Da (C₁₀H₁₅N₃O₄), with the canonical SMILES CN1C(=O)NC(=O)N(C2CCC(O)CC2)C1=O .

Chemical structure identification Metabolite synthesis confirmation Structure-activity relationships

Procurement-Motivated Application Scenarios for 1-(4-Hydroxycyclohexyl)-3-methyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (CAS 72576-14-8) Based on Quantitative Evidence


U.S. EPA Regulatory Residue Compliance Testing in Food and Feed Commodities

Metabolite E is explicitly named in the 40 CFR § 180.396 tolerance definition requiring summed quantification of hexazinone plus metabolites A, B, C, D, and E for compliance determination in raw agricultural commodities and processed food/feed [1]. Analytical laboratories performing regulatory residue monitoring under this framework must procure certified Metabolite E reference standard to validate multi-residue methods (LC-MS/MS or CE-UV), as omission of Metabolite E from the calibration panel would yield legally non-compliant data. The standard is used for constructing matrix-matched calibration curves, determining extraction recovery efficiency, and verifying retention time and ion ratio stability across analytical batches.

Groundwater Monitoring and Environmental Fate Mass Balance Studies

The validated capillary electrophoresis method of Kubilius and Bushway (1998) demonstrated that Metabolite E can be simultaneously separated and quantified with hexazinone and Metabolites C, A1, B, and D in groundwater at ppb-level concentrations, with intra- and inter-assay reproducibility confirmed at 0.5–5.0 ppb [1]. Environmental fate studies requiring mass balance closure of hexazinone degradation products in groundwater, soil leachate, or surface water must include Metabolite E in the analyte panel. The CE method provides a platform-validated framework; laboratories must procure Metabolite E reference standard to establish retention time windows and calibration curves for this specific analyte, as isocratic HPLC methods cannot resolve Metabolite E from co-eluting interferences [1].

GC-MS Method Development for Vegetation and Soil Residue Analysis in Forestry Applications

Fischer and Michael (1995) established that Metabolites D and E require chemical ionization GC-MS for confirmation in soil and vegetation extracts, unlike the more polar Metabolites A, B, and G which are amenable to thermospray LC-MS. Metabolite E produced characteristic SIM ions at m/z 242, 224, and 144 with a matrix detection limit of 400 ppb in 10 g vegetation samples [1]. Forestry residue monitoring programs in hexazinone-treated areas (e.g., boreal forest or Alabama Piedmont reforestation sites) must procure Metabolite E reference standard specifically for GC-MS method validation, as Metabolite A or B standards cannot be used to optimize the GC-MS acquisition parameters (retention time, ion ratios, collision energy) required for Metabolite E quantification.

Mammalian Toxicokinetic and Biological Exposure Monitoring Studies

Metabolite E is classified as one of six minor urinary metabolites of hexazinone in the rat, produced via the complete deamination pathway that yields the triazine-2,4,6-trione core, in contrast to the major dione metabolites A and B [1][2]. Biological monitoring studies assessing human or wildlife exposure to hexazinone require Metabolite E as a pathway-specific biomarker. Procuring a certified reference standard of Metabolite E enables development of LC-MS/MS or GC-MS/MS methods capable of distinguishing the trione metabolic branch from the dione branch, supporting forensic discrimination between recent hexazinone exposure (parent compound plus major metabolites) and historical or environmental metabolite exposure profiles.

Quote Request

Request a Quote for 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-(4-hydroxycyclohexyl)-3-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.